molecular formula C12H13F3O B8003170 Cyclopentyl (2,4,5-trifluorophenyl)methanol

Cyclopentyl (2,4,5-trifluorophenyl)methanol

Cat. No.: B8003170
M. Wt: 230.23 g/mol
InChI Key: RVIOWDAKFXAZLJ-UHFFFAOYSA-N
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Description

Cyclopentyl (2,4,5-trifluorophenyl)methanol is an organic compound with the molecular formula C₁₂H₁₃F₃O It is characterized by the presence of a cyclopentyl group attached to a methanol moiety, which is further substituted with three fluorine atoms at the 2, 4, and 5 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl (2,4,5-trifluorophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 2,4,5-trifluorobenzaldehyde in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, Cyclopentyl (2,4,5-trifluorophenyl)ketone.

    Reduction: The compound can be reduced to form Cyclopentyl (2,4,5-trifluorophenyl)methane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products:

    Oxidation: Cyclopentyl (2,4,5-trifluorophenyl)ketone.

    Reduction: Cyclopentyl (2,4,5-trifluorophenyl)methane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Cyclopentyl (2,4,5-trifluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Cyclopentyl (2,4,5-trifluorophenyl)methanol exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

  • Cyclopentyl (2,4-difluorophenyl)methanol
  • Cyclopentyl (2,5-difluorophenyl)methanol
  • Cyclopentyl (3,4,5-trifluorophenyl)methanol

Comparison: Cyclopentyl (2,4,5-trifluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different fluorine substitution patterns, it may exhibit distinct properties in terms of stability, solubility, and interaction with molecular targets.

Properties

IUPAC Name

cyclopentyl-(2,4,5-trifluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c13-9-6-11(15)10(14)5-8(9)12(16)7-3-1-2-4-7/h5-7,12,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIOWDAKFXAZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=C(C=C2F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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